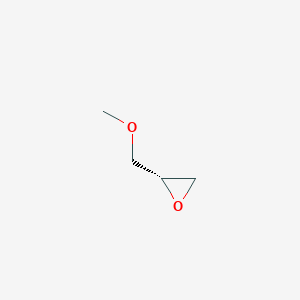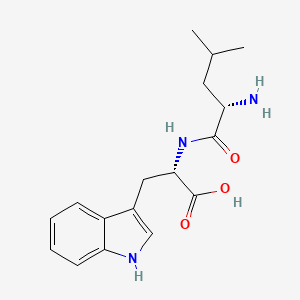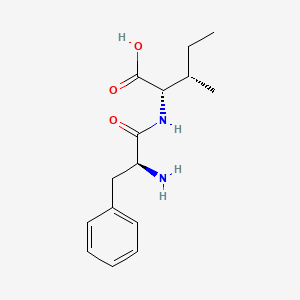
Phe-Ile
Vue d'ensemble
Description
Phe-Ile is a dipeptide formed from L-phenylalanine and L-isoleucine residues . It has the ability to self-associate in aqueous solution as a transparent, thermoreversible gel formed by a network of fibrillar nanostructures .
Synthesis Analysis
The synthesis of unnatural peptides like Phe-Ile can be achieved through cobalt-catalyzed diastereoselective umpolung hydrogenation . This method demonstrates good tolerance toward various functional groups, amino acid sequences, and peptide lengths . The reaction does not result in racemization or epimerization .Molecular Structure Analysis
The molecular formula of Phe-Ile is C15H22N2O3 . The structure of Phe-Ile is determined by specific interactions between the Phe and Ile residues . These interactions form a Phe-Ile zipper within the hydrophobic core .Chemical Reactions Analysis
The Phe-Ile zipper is a unique interaction motif that drives the formation of an antiparallel coiled-coil hexamer . This interaction is sensitive to subtle changes in side chain steric bulk and hydrophobicity introduced by mutations at the Phe and Ile residue positions .Physical And Chemical Properties Analysis
Phe-Ile has a molecular weight of 278.35 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The exact mass of Phe-Ile is 278.16304257 g/mol .Applications De Recherche Scientifique
Peptide Screening
“H-Phe-Ile-OH” is utilized in peptide screening to pool active peptides, primarily by immunoassay. This process is crucial for:
This application is particularly important in the field of agent research and development .
Self-Assembly into Hydrogels
This compound can self-associate in aqueous solutions to form transparent, thermoreversible gels. These gels are formed by a network of fibrillar nanostructures that exhibit strong birefringence upon Congo red binding . This property is explored for:
Nanomedicine Applications
The “Phe-Phe” motif, which includes “H-Phe-Ile-OH”, has found a range of applications in nanomedicine:
Orientations Futures
Future research on Phe-Ile could focus on further understanding the limits of the Phe-Ile zipper and how it can be utilized to direct supramolecular assembly . Additionally, the development of methods to access unnatural peptides containing noncanonical aryl alanine residues and their potential therapeutic applications is highly desirable and promising .
Propriétés
IUPAC Name |
(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-3-10(2)13(15(19)20)17-14(18)12(16)9-11-7-5-4-6-8-11/h4-8,10,12-13H,3,9,16H2,1-2H3,(H,17,18)(H,19,20)/t10-,12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBLQDDHSDGEGR-DRZSPHRISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phenylalanylisoleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028998 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Phe-Ile | |
CAS RN |
22951-94-6 | |
| Record name | Phenylalanylisoleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028998 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the Phe-Ile motif contribute to the formation of specific protein structures?
A1: Research suggests that the interaction between phenylalanine (Phe) and isoleucine (Ile) residues can drive the assembly of unique protein structures. Specifically, a "Phe-Ile zipper" interaction has been observed within the hydrophobic core of an antiparallel coiled-coil hexamer (ACC-Hex). [] This interaction, characterized by close packing of the Phe and Ile side chains, contributes significantly to the stability of the six-helix bundle. []
Q2: What is the significance of the Phe-Ile bond cleavage in the activation of Limulus clotting factor C?
A2: Limulus clotting factor C, a serine-protease zymogen, is activated upon exposure to lipopolysaccharide (LPS). This activation involves the cleavage of a specific peptide bond between phenylalanine (Phe) and isoleucine (Ile) residues (Phe72-Ile73) within the light chain of the zymogen. [, ] This cleavage is crucial for the conversion of the single-chain zymogen into an active serine protease, essential for the coagulation cascade in horseshoe crabs. [, ]
Q3: How does the Phe-Ile dipeptide influence the activity of certain enzymes?
A3: In the context of specific peptide sequences, the Phe-Ile dipeptide can significantly impact enzymatic activity. For instance, a hexapeptide analogue of antistasin, containing the Phe-Ile motif, exhibited potent inhibitory activity against serine proteases involved in the blood coagulation cascade, particularly Factor Xa. [] This highlights the potential of peptides containing Phe-Ile as therapeutic leads for anticoagulant drug development.
Q4: Is there spectroscopic data available that confirms the presence of the Phe-Ile zipper in peptides?
A4: While the Phe-Ile zipper has been identified through X-ray crystallography of ACC-Hex, [] spectroscopic data confirming its presence in solution are limited within the provided research. Further studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy could provide more detailed insights into the solution-phase structure and dynamics of this interaction.
Q5: How does the incorporation of the Phe-Ile motif influence the stability of peptides?
A5: The presence of Phe-Ile within a peptide can significantly contribute to its stability. In the case of the ACC-Hex, mutations at the Phe and Ile positions within the hydrophobic core significantly impacted the stability of the hexameric structure. [] This suggests that the specific interactions between these residues are crucial for maintaining the integrity of the assembly.
Q6: Have computational studies been employed to investigate the Phe-Ile zipper interaction?
A6: While the provided research doesn't explicitly mention computational studies on the Phe-Ile zipper, such techniques could provide valuable insights. Molecular dynamics simulations, for instance, could help understand the energetic contributions of this interaction to protein stability and the impact of mutations on the structural integrity of the assembly.
Q7: How do structural modifications around the Phe-Ile motif in HIV-1 protease inhibitors affect their potency?
A8: Research on HIV-1 protease inhibitors incorporating cyclic mimics of the Phe-Ile-Val tripeptide demonstrated the importance of the Phe-Ile motif for inhibitory activity. [] Modifications to the N-terminal region of these inhibitors, while maintaining the cyclic Phe-Ile-Val mimic, resulted in potent and stable compounds with improved water solubility and bioavailability. [] These findings highlight the potential of targeted modifications around crucial motifs like Phe-Ile to enhance the pharmacological properties of peptide-based inhibitors.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



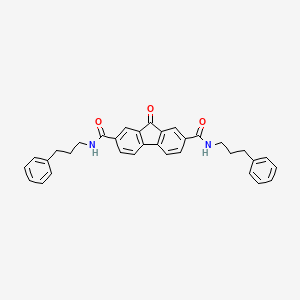
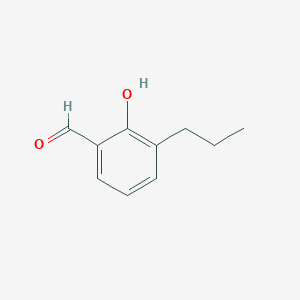
![3-[1,1'-biphenyl]-4-yl-2-[2-(3,4-dimethylphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B1336470.png)
![1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1336471.png)
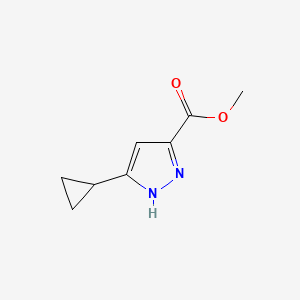
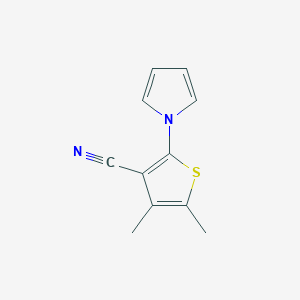
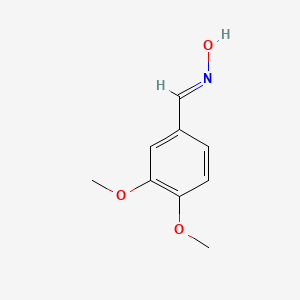

![2-[Carboxylatomethyl-(4-methylphenyl)sulfonyl-amino]acetate](/img/structure/B1336488.png)

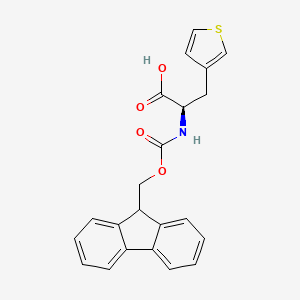
![2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336497.png)
